molecular formula C14H10N2O3 B1315632 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-73-6

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B1315632
CAS RN: 97484-73-6
M. Wt: 254.24 g/mol
InChI Key: IOTFENHDTBFXDO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study by El Bouakher et al. (2013) outlines an efficient synthesis method for novel derivatives of 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones, starting from ethyl 2-(benzylamino)acetate and related compounds. This synthesis pathway opens access to a library of bis-functionalized pyrido-1,4-diazepines, demonstrating the chemical versatility and potential for further functionalization of these compounds El Bouakher et al., 2013.

  • Another work by Gim et al. (2007) focuses on the practicable synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine, highlighting the chemical synthesis challenges and the potential of pyridine derivatives as scaffolds for bioactive compounds Gim et al., 2007.

Potential Biological Applications

  • The research by Sarmiento-Sánchez et al. (2014) investigates the antimicrobial and antioxidant activities of 1H-benzoxazine-2,4-diones derived from heterocyclic anhydrides. This study indicates the relevance of these compounds in developing new antimicrobial and antioxidant agents, showing the biological application potential of such derivatives Sarmiento-Sánchez et al., 2014.

  • Wang et al. (2017) designed and synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase (PPO) inhibitors. The study found several compounds with promising herbicidal activities, highlighting the agricultural application of these chemical frameworks Wang et al., 2017.

Catalysis and Green Chemistry

  • Nikpassand et al. (2018) developed a one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a novel CuO@RHA/MCM-41 nanocomposite catalyst. This research demonstrates the compound's role in facilitating environmentally friendly chemical reactions, underscoring the importance of such molecules in green chemistry applications Nikpassand et al., 2018.

Safety And Hazards

  • Safety Data Sheet : Link

Future Directions

: Source

properties

IUPAC Name

1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTFENHDTBFXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540437
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

97484-73-6
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trichloromethyl chloroformate (2.5 mL, 21 mmol) was added slowly to a suspension of (1) (4 g, 17.5 mmol) in dioxane and refluxed for 8 h under nitrogen atmosphere. The solution was cooled and the solvent was removed under vacuum. The residue was dissolved in dichloromethane and washed by saturated NaHCO3 solution. The organic phase was dried over Na2SO4 and evaporated to yield a residue. The residue was recrystallized by ether to yields 3.02 g (68%) of 1-benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (2) as white solids. MP: 168° C.; 1H-NMR (DMSO-d6): δ 5.35 (s, 2H), 7.26 (m, 1H), 7.30 (m, 2H), 7.39 (m, 3H), 8.41 (dd, J=1.5, 7.5 Hz, 1H), 8.72 (dd, J=1.5, 7.5 Hz, 1H); EIMS: 277 (M+23).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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